Isotopic Enrichment and Purity: 3-Methylxanthine-13C4,15N3 vs. Deuterated Analogues
3-Methylxanthine-13C4,15N3 is specified with isotopic enrichment of 99 atom % for 13C and 98 atom % for 15N, combined with a minimum chemical purity of 98% . In contrast, the deuterated analogue 3-Methylxanthine-d3, while providing a +3 Da mass shift, is subject to deuterium-hydrogen back-exchange in aqueous biological matrices and potential isotopic fractionation during chromatography, which can lead to variable internal standard response and compromised quantitative accuracy . The 13C/15N dual labeling of 3-Methylxanthine-13C4,15N3 mitigates these risks, ensuring stable isotopic integrity across a range of experimental conditions .
| Evidence Dimension | Isotopic enrichment and chemical purity |
|---|---|
| Target Compound Data | 13C enrichment: 99 atom %; 15N enrichment: 98 atom %; Chemical purity: ≥98% |
| Comparator Or Baseline | 3-Methylxanthine-d3: deuterium enrichment typically 98 atom %; chemical purity variable; susceptible to H/D back-exchange |
| Quantified Difference | 13C/15N labeling offers ~1-2% higher enrichment specification and eliminates H/D exchange artifacts compared to deuterated analogue |
| Conditions | Vendor certificate of analysis specifications; generalized chromatographic and mass spectrometric behavior |
Why This Matters
Higher isotopic enrichment and absence of deuterium exchange artifacts directly translate to improved signal-to-noise ratios and more reproducible quantification in LC-MS/MS assays, reducing analytical variability and the need for repeated measurements.
